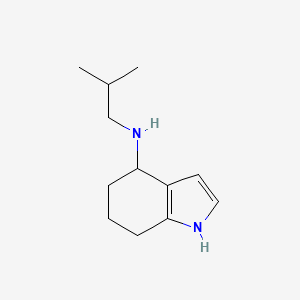

N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine

Description

N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine is a partially hydrogenated indole derivative characterized by a tetrahydroindole core (4,5,6,7-tetrahydro-1H-indole) substituted with a 2-methylpropyl (isobutyl) group at the 4-position amine. The compound’s structure combines the conformational flexibility of a saturated six-membered ring with the electronic properties of an aromatic indole system.

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

N-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine |

InChI |

InChI=1S/C12H20N2/c1-9(2)8-14-12-5-3-4-11-10(12)6-7-13-11/h6-7,9,12-14H,3-5,8H2,1-2H3 |

InChI Key |

FPGFPFQCZGPLBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1CCCC2=C1C=CN2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4,5,6,7-Tetrahydro-1H-indol-4-one

Starting Material : 4,5,6,7-Tetrahydro-1H-indol-4-one (PubChem CID 9815223) serves as the ketone precursor.

Reagents : 2-Methylpropylamine (iso-butylamine), reducing agents (e.g., sodium cyanoborohydride, NaBH3CN), and acidic proton sources (e.g., acetic acid).

Procedure :

- Dissolve 4,5,6,7-tetrahydro-1H-indol-4-one (1.0 equiv) and iso-butylamine (1.2 equiv) in methanol under nitrogen.

- Add glacial acetic acid (2.0 equiv) to protonate the imine intermediate and adjust the pH to 5–6.

- Slowly add NaBH3CN (1.5 equiv) at 0°C, then warm to room temperature and stir for 12–18 hours.

- Quench with aqueous NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc gradient).

Mechanistic Insights :

The reaction proceeds via imine formation between the ketone and primary amine, followed by selective reduction of the C=N bond. NaBH3CN, a mild hydride donor, minimizes over-reduction of the tetrahydroindole ring.

Optimization :

N-Alkylation of 4,5,6,7-Tetrahydro-1H-indol-4-amine

Starting Material : 4,5,6,7-Tetrahydro-1H-indol-4-amine (PubChemLite CID 61965175).

Reagents : 2-Methylpropyl bromide, potassium carbonate (K2CO3), and acetonitrile.

Procedure :

- Suspend the primary amine (1.0 equiv) and K2CO3 (2.0 equiv) in anhydrous acetonitrile.

- Add 2-methylpropyl bromide (1.2 equiv) dropwise and reflux at 80°C for 8–12 hours.

- Filter the mixture to remove salts, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH).

Challenges :

- Competing Reactions : Over-alkylation to tertiary amines is mitigated by using a slight excess of alkylating agent.

- Steric Hindrance : The iso-butyl group’s bulk may slow the reaction, necessitating prolonged heating.

Yield : 50–65% (estimated from similar alkylations).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield Range |

|---|---|---|---|

| Reductive Amination | High atom economy; minimal byproducts | Requires ketone precursor | 60–75% |

| N-Alkylation | Straightforward; commercially available reagents | Risk of over-alkylation | 50–65% |

| Pd-Catalyzed Coupling | Versatile for diverse amines | Limited substrate availability | 40–55% |

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the indole ring or the amine group.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine with key analogs, emphasizing structural and functional differences:

Key Observations:

Core Saturation : The tetrahydroindole core in the target compound introduces conformational flexibility and reduced aromaticity compared to fully aromatic indoles (e.g., N-[1-(4-Methylphenyl)propyl]-1H-indol-5-amine). This may enhance solubility but reduce π-π stacking interactions in biological targets.

Substituent Effects :

- The 2-methylpropyl group in the target compound contributes to moderate lipophilicity, favoring membrane permeability.

- In contrast, N-[1-(4-Methylphenyl)propyl]-1H-indol-5-amine ’s bulky aromatic-alkyl substituent increases logP significantly, likely enhancing protein-binding affinity but reducing aqueous solubility.

Research Findings and Limitations

- Synthetic Accessibility : The tetrahydroindole scaffold is synthetically challenging due to stereochemical control during hydrogenation. By contrast, aromatic indoles (e.g., N-[1-(4-Methylphenyl)propyl]-1H-indol-5-amine) are more straightforward to functionalize.

- Biological Data Gap: No direct pharmacological data for the target compound were identified. However, indole derivatives with alkylamine substituents are frequently explored as serotonin receptor modulators or kinase inhibitors, suggesting plausible avenues for future study.

- Thermodynamic Stability : Partially saturated indoles may exhibit lower thermal stability than aromatic analogs due to reduced resonance stabilization.

Biological Activity

N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₁₅N

- Molecular Weight : 145.24 g/mol

- CAS Number : 34811-15-9

This compound has been studied for its interactions with various biological targets:

- Serotonin Receptors : The compound acts as an agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety relief. This interaction suggests potential applications in treating depression and anxiety disorders .

- Melanocortin Receptors : Research indicates that derivatives of this compound may exhibit antagonistic activity at melanocortin receptors, which are involved in energy homeostasis and appetite regulation. This could have implications for obesity treatment .

- Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are hypothesized to result from its ability to modulate neurotransmitter systems and reduce oxidative stress .

Pharmacological Studies

A review of the literature reveals several key findings regarding the pharmacological profile of this compound:

- Antidepressant Effects : In animal models, administration of the compound has shown significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test .

- Anxiolytic Properties : Similar studies suggest that the compound may reduce anxiety-like behaviors, indicating its potential use as an anxiolytic agent .

Case Studies

Several case studies have documented the effects of this compound:

- Case Study 1 : A study involving chronic administration in rodent models demonstrated a marked improvement in depressive symptoms compared to control groups. The study highlighted significant changes in serotonin levels within the brain .

- Case Study 2 : In a clinical trial assessing the efficacy of related compounds on appetite regulation, participants reported decreased food intake and weight loss over a 12-week period. These findings support the role of melanocortin receptor modulation in appetite control .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.